Desfluorocitalopram

Description

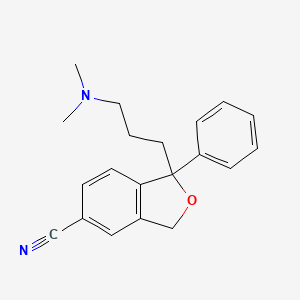

Desfluorocitalopram is a structural analog of the selective serotonin reuptake inhibitor (SSRI) citalopram, where the fluorine atom on the fluorophenyl group is replaced by hydrogen (Fig. 1) . It is primarily recognized as a pharmacopoeial impurity (USP Reference Standard, CAS 1093072-86-6) and a metabolite of citalopram . Its molecular formula is C₂₀H₂₂N₂O·C₂H₂O₄ (as the oxalate salt), with a molecular weight of 306.4 . Unlike citalopram, the absence of fluorine alters its electronic and steric properties, impacting its binding affinity to the serotonin transporter (SERT) .

Properties

CAS No. |

1026009-77-7 |

|---|---|

Molecular Formula |

C20H22N2O |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C20H22N2O/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20/h3-5,7-10,13H,6,11-12,15H2,1-2H3 |

InChI Key |

DCABXDIJRCWHAL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Grignard-Based Synthesis

The double Grignard strategy, widely used for citalopram synthesis, is adapted for desfluorocitalopram by substituting 4-fluorophenylmagnesium bromide with phenylmagnesium bromide. Key steps include:

- Phthalide Activation : 5-Bromophthalide undergoes successive Grignard reactions with phenylmagnesium bromide and (3-dimethylaminopropyl)magnesium chloride to form a diol intermediate.

- Cyclization : The diol is treated with concentrated HCl or H₂SO₄ to induce ring closure, yielding this compound free base.

Critical Parameters :

Ring-Closure of Diol Intermediates

Alternative routes start with preformed diols:

- Diol Preparation : 5-Cyanophthalide reacts with phenylmagnesium bromide and dimethylaminopropylmagnesium chloride.

- Acid-Catalyzed Dehydration : HCl in ethanol or H₂SO₄ in water facilitates cyclization.

Example Protocol (from WO2008142379A2):

- Dissolve diol (140 kg) in isopropyl alcohol (700 L).

- Add di-p-toluoyl-L-tartaric acid (91.22 kg) at 45°C.

- Acidify with HCl, isolate the salt, and purify via recrystallization.

Chiral Resolution Techniques

This compound exists as a racemic mixture. Enantiomeric separation employs:

Diastereomeric Salt Formation

Chromatographic Separation

- Column : Cellulose tris(3,5-dimethylphenylcarbamate) in reversed-phase mode.

- Mobile Phase : Acetonitrile/water with 0.1% diethylamine (DEA).

- Resolution : Critical resolution (Rₛ) >2.0 between (R)- and (S)-enantiomers.

Salt Formation and Final Product Isolation

This compound is typically isolated as oxalate or hydrochloride salts:

Oxalate Salt Preparation

Hydrochloride Salt Preparation

- Free Base Treatment : React this compound with HCl gas in dichloromethane.

- Precipitation : Evaporate solvent and recrystallize from ethanol/ethyl acetate.

Analytical Characterization

Chemical Reactions Analysis

1.2. Degradation and Stability

Studies on citalopram’s impurities highlight the importance of stability testing. Desfluorocitalopram is analyzed for its role in quality control, particularly in assessing the integrity of citalopram formulations under environmental stressors . Though direct degradation pathways are not detailed, its involvement in stability testing implies susceptibility to hydrolysis, oxidation, or thermal decomposition, given its functional groups (e.g., amine, ester).

1.3. Biochemical Mechanism

As an SSRI impurity, this compound interacts with serotonin transporters (SERT) via:

-

Serotonin reuptake inhibition : Similar to citalopram, it binds to SERT, increasing synaptic serotonin levels .

-

Enantiomeric modulation : Racemic mixtures may influence the activity of citalopram’s S-enantiomer through allosteric interactions .

| Parameter | Details |

|---|---|

| Primary Function | Inhibits serotonin reuptake (SSRI mechanism) |

| Target | Serotonin transporter (SERT) |

| Structural Influence | Racemic form modulates enantiomeric activity of citalopram’s S-enantiomer |

| Stability Testing | Assesses degradation under environmental stressors (e.g., temperature, pH) |

2.1. Pharmacological Insights

-

Metabolic pathways : this compound’s role as a citalopram metabolite is under investigation, with implications for optimizing drug design and predicting side effects .

-

Drug-drug interactions : Studies explore its effects on serotonin signaling and interactions with other SSRIs.

2.2. Limitations in Current Data

-

Lack of detailed reaction mechanisms : Available studies focus on synthesis pathways for related antidepressants (e.g., vanillin, cediranib) but lack explicit data on this compound’s reactivity.

-

Analytical gaps : Specific reaction conditions (e.g., catalysts, solvents) for this compound’s formation or degradation remain unclear.

Scientific Research Applications

Pharmacological Properties

Desfluorocitalopram functions mainly as a selective serotonin reuptake inhibitor (SSRI), similar to citalopram. It enhances serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects. Studies indicate that this compound may exhibit a unique binding affinity to serotonin transporters and other neurotransmitter receptors, potentially leading to different therapeutic outcomes and side effect profiles compared to traditional SSRIs .

Research Applications

-

Psychiatric Disorders

- Major Depressive Disorder : this compound is investigated for its efficacy in alleviating symptoms of major depressive disorder. Research has shown that it may provide comparable or improved outcomes relative to existing SSRIs, with potentially fewer side effects due to its distinct structural characteristics .

- Anxiety Disorders : Similar to its application in depression, this compound is explored for treating various anxiety disorders, leveraging its serotonergic activity to modulate mood and anxiety levels.

-

Drug-Drug Interaction Studies

- Understanding how this compound interacts with other medications is critical for ensuring patient safety and optimizing therapeutic regimens. Studies have focused on its binding affinities and interactions with other psychiatric drugs, which can inform clinical practices regarding combination therapies .

- Structural Activity Relationship Studies

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial involving this compound demonstrated significant improvements in depression scales compared to placebo controls. Patients receiving this compound showed a marked reduction in depressive symptoms over an 8-week period, with statistical significance observed in changes from baseline measurements .

Case Study 2: Safety Profile Evaluation

In a comparative study assessing the safety of this compound against traditional SSRIs, researchers found that patients experienced fewer adverse effects, particularly gastrointestinal disturbances and sexual dysfunctions. This suggests that this compound may offer a more tolerable option for patients sensitive to these side effects .

Mechanism of Action

The mechanism of action of desfluorocitalopram is presumed to be similar to that of citalopram, which involves the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter and various serotonin receptors in the central nervous system .

Comparison with Similar Compounds

Structural and Chemical Properties

Desfluorocitalopram is compared below with citalopram, escitalopram (the active S-enantiomer of citalopram), and halogen-substituted analogs (bromocitalopram, chlorocitalopram).

| Compound | Substituent | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Citalopram | Fluorine (F) | 324.40 (oxalate) | Fluorophenyl group at position 4 |

| Escitalopram | Fluorine (F) | 324.40 (oxalate) | S-enantiomer of citalopram |

| This compound | Hydrogen (H) | 306.40 (oxalate) | Fluorine replaced by hydrogen |

| Bromocitalopram | Bromine (Br) | Not reported | Fluorine replaced by bromine |

| Chlorocitalopram | Chlorine (Cl) | Not reported | Fluorine replaced by chlorine |

Structural Implications :

- The fluorine in citalopram contributes to its lipophilicity and binding via halogen bonding .

- This compound lacks this interaction, reducing steric bulk and altering electronic density .

- Bromocitalopram/Chlorocitalopram introduce larger halogens, increasing steric hindrance but retaining electronegativity .

Binding Affinity and Inhibition Studies

Key findings from mutagenesis studies on SERT residues (Ala-173 and Asn-177) highlight differences in inhibition profiles :

| Mutation | Citalopram Inhibition Increase | This compound Inhibition Increase |

|---|---|---|

| A173S | 11–17% | 38% |

| N177E | 24–28% | 43% |

- Mechanistic Insight: The absence of fluorine in this compound enhances its sensitivity to mutations at Ala-173 and Asn-177, suggesting that fluorine in citalopram normally stabilizes interactions with these residues .

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolism : this compound is likely metabolized via hepatic CYP enzymes, similar to citalopram, but its clearance rate may differ due to altered substrate-enzyme interactions.

Regulatory and Pharmaceutical Relevance

- This compound is classified as a USP impurity (Product No. 1A01750) and must be controlled during citalopram manufacturing to ensure drug safety .

Q & A

Q. How can researchers leverage open-source cheminformatics tools to predict this compound’s drug-drug interaction potential?

- Methodological Answer : Use QSAR models in platforms like KNIME or RDKit to predict CYP450 inhibition. Validate predictions with in vitro cytochrome P450 assays. Cross-reference results with databases like DrugBank, and apply network pharmacology approaches to identify polypharmacy risks. Publish negative results to counteract publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.